(2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Description

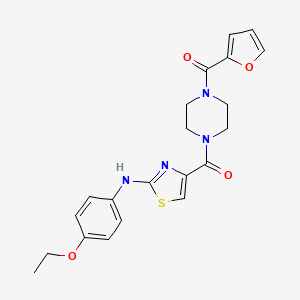

The compound (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone features a thiazole core substituted at position 2 with a 4-ethoxyphenylamino group and at position 4 with a methanone-linked piperazine moiety. The piperazine is further functionalized with a furan-2-carbonyl group. This structure combines a heterocyclic thiazole with an arylpiperazine, a design often leveraged in medicinal chemistry for targeting central nervous system receptors or enzymes due to the pharmacophoric properties of piperazine and thiazole moieties .

Properties

IUPAC Name |

[4-[2-(4-ethoxyanilino)-1,3-thiazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-2-28-16-7-5-15(6-8-16)22-21-23-17(14-30-21)19(26)24-9-11-25(12-10-24)20(27)18-4-3-13-29-18/h3-8,13-14H,2,9-12H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRNKYWKMJXLTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Chemical Structure

The compound consists of a thiazole moiety linked to a piperazine ring, which is further substituted with an ethoxyphenyl group and a furan-2-carbonyl group. This unique structure may contribute to its diverse biological activities.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, including:

- Formation of the thiazole ring.

- Coupling with the piperazine derivative.

- Introduction of the ethoxyphenyl and furan-2-carbonyl substituents.

Antitumor Activity

Research indicates that thiazole derivatives often exhibit significant antitumor properties. A study evaluating various thiazole compounds found that those with electron-donating groups, such as methoxy or ethoxy, enhance cytotoxicity against cancer cell lines. For instance, compounds similar to the target compound demonstrated IC50 values in the low micromolar range against various tumor cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Induction of apoptosis |

| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Inhibition of Bcl-2 |

Antimicrobial Activity

Thiazole-containing compounds have been reported to possess antimicrobial properties. The target compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria due to the presence of the thiazole ring and the piperazine moiety, which has been linked to improved membrane permeability .

Anti-inflammatory Activity

In vivo studies have shown that related thiazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . The proposed mechanism involves modulation of signaling pathways associated with inflammation.

Case Studies

A recent study synthesized several thiazole derivatives, including compounds similar to the target molecule, and evaluated their biological activities:

- Antitumor Efficacy : Compounds were tested against human cancer cell lines, showing promising results in terms of cytotoxicity and selectivity.

- Antimicrobial Testing : Several derivatives were assessed for their ability to inhibit bacterial growth, revealing significant activity comparable to standard antibiotics.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between the target compound and various biological targets. For example, docking simulations with Bcl-2 protein demonstrated favorable binding interactions, suggesting a potential mechanism for its antitumor activity .

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit notable anticonvulsant properties. A related study demonstrated that compounds with thiazole moieties showed significant anticonvulsant effects in various animal models, with median effective doses lower than standard treatments like ethosuximide . The structure-activity relationship (SAR) analysis highlighted that para-substituted phenyl groups on the thiazole ring enhance anticonvulsant activity, suggesting that similar modifications in the target compound could yield effective results.

Anticancer Properties

The compound has shown promise in anticancer research. For instance, thiazole derivatives have been synthesized and tested against various cancer cell lines, revealing cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. The presence of specific substituents on the thiazole ring was correlated with increased potency against cancer cells . Notably, compounds featuring electron-withdrawing groups displayed enhanced anti-tumor activity, indicating that the design of (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone could be optimized for better efficacy.

Antimicrobial Activity

Bacterial Inhibition

Thiazole derivatives have shown significant antibacterial properties. Studies have indicated that certain thiazole-based compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The synthesis of these compounds often involves reactions between thiazole derivatives and different aromatic aldehydes, resulting in products with comparable activity to standard antibiotics like norfloxacin . The potential for this compound to exhibit similar antibacterial effects warrants further investigation.

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiazole-containing compounds provide insights into optimizing the pharmacological properties of this compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Para-substituted phenyl | Enhances anticonvulsant activity |

| Electron-withdrawing groups | Increases anticancer potency |

| Furan moiety | Potentially enhances bioactivity |

These findings suggest that careful modification of the compound's structure could lead to improved therapeutic profiles.

Case Studies

Case Study 1: Anticonvulsant Screening

A study involving a series of thiazole derivatives demonstrated significant anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The most active compounds exhibited median effective doses significantly lower than traditional therapies, indicating potential for new treatments .

Case Study 2: Anticancer Efficacy

In vitro studies on thiazole-based compounds revealed promising results against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). Compounds with specific substitutions showed IC50 values in the low micromolar range, suggesting strong anticancer activity .

Chemical Reactions Analysis

Stille Coupling

-

Conditions : Reaction of 2-(tributylstannyl)thiazole with halogenated intermediates (e.g., 2,4-dichloropyrimidine derivatives) .

Preparation of 4-(Furan-2-carbonyl)piperazine

The piperazine-furanoyl subunit is synthesized via:

Acylation of Piperazine

Formation of the Methanone Bridge

The final assembly involves coupling the thiazole and piperazine-furanoyl subunits via a ketone linkage:

Nucleophilic Acyl Substitution

-

Reagents : Thiazole-4-carbonyl chloride and 4-(furan-2-carbonyl)piperazine.

-

Conditions : Catalytic DMAP in DCM with DCC or EDCI as coupling agents .

-

Example :

Key Reaction Data

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiazole synthesis | Hantzsch (NaOH, EtOH, 80°C) | ~75% | |

| Piperazine acylation | Furan-2-carbonyl chloride, Et₃N, DCM, 0°C | ~82% | |

| Methanone bridge | DCC/DMAP, DCM, rt | ~68% |

Functional Group Reactivity

-

Thiazole Ring : Resistant to electrophilic substitution but participates in nucleophilic reactions (e.g., amination) .

-

Furanoyl Group : Prone to Diels-Alder reactions; stabilized by electron-withdrawing carbonyl .

-

Piperazine : Basic nitrogen sites enable further alkylation or acylation .

Spectroscopic Validation

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Piperazine Substituent

(a) Furan-2-carbonyl vs. Thiophene-2-carbonyl

- Analog: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ) replaces furan with thiophene and introduces a trifluoromethylphenyl group.

(b) Furan-2-carbonyl vs. Pyrazole-4-yl

- Analog: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ) substitutes the furanoyl group with a pyrazole-linked butanone. The pyrazole’s aromaticity and hydrogen-bonding capacity could alter solubility and target selectivity compared to the furan-based compound .

Variations in the Thiazole Substituent

(a) 4-Ethoxyphenylamino vs. Nitrophenyl/N-Sulfonyl

- Analog : 4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a, ) features a nitro group (strong electron-withdrawing) and a tosyl group. Nitro groups enhance reactivity in reduction reactions but may reduce metabolic stability compared to ethoxy .

(b) 4-Ethoxyphenylamino vs. Fluorophenyl

- Analog: (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone () substitutes ethoxy with fluorine. Fluorine’s electronegativity and small atomic size improve membrane permeability and metabolic stability, often seen in CNS-targeting drugs .

Hybrid Structures with Dual Heterocycles

- Analog: (E)-2-(2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole () combines thiazole with a hydrazine-linked benzylidene-piperazine. The extended conjugation may enhance π-π stacking interactions but reduce flexibility compared to the methanone linker in the target compound .

Structural and Functional Implications

Electronic and Steric Effects

- Ethoxyphenyl (Target) vs. In contrast, nitro groups decrease electron density, favoring electrophilic substitution .

- Furan vs. Thiophene (Compound 21) : Furan’s oxygen atom offers hydrogen-bonding sites, while thiophene’s sulfur contributes to higher lipophilicity and stability against oxidative metabolism .

Pharmacokinetic Considerations

- Solubility : The furan-2-carbonyl group in the target compound may improve aqueous solubility compared to the trifluoromethylphenyl group in Compound 21, which is highly lipophilic .

- Metabolic Stability : Fluorine substituents () reduce cytochrome P450-mediated metabolism, whereas ethoxy groups (target) may undergo demethylation .

Data Table: Key Structural Comparisons

| Compound Name | Thiazole Substituent | Piperazine Substituent | Key Properties | Reference |

|---|---|---|---|---|

| Target Compound | 4-Ethoxyphenylamino | Furan-2-carbonyl | Moderate solubility, electron-donating | - |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | None (benzoyl group) | Furan-2-carbonyl | High reactivity (amino group) | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) | None | Thiophene-2-carbonyl, CF3-phenyl | High lipophilicity, electron-withdrawing | |

| 4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a) | Nitrophenyl, Tosyl | None | Electron-withdrawing, reactive nitro group | |

| [(2Z)-2-[(4-Fluorophenyl)imino]-...methanone () | 4-Fluorophenylimino | 4-Methylphenyl | Enhanced metabolic stability |

Q & A

Q. What synthetic strategies are effective for preparing (2-((4-Ethoxyphenyl)amino)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via multi-step routes involving:

Thiazole core formation : Condensation of 4-ethoxyphenyl thioamide with α-bromo ketones under reflux in ethanol, catalyzed by glacial acetic acid (yields: 60–82% reported for analogous thiazoles) .

Piperazine coupling : React the thiazole intermediate with 1-(furan-2-carbonyl)piperazine using a coupling agent (e.g., EDC/HOBt) in DMF or dichloromethane. Triethylamine is often employed to neutralize HCl byproducts .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires:

Q. Spectroscopy :

- ¹H/¹³C NMR : Compare peak assignments with theoretical shifts (e.g., furan carbonyl at ~160 ppm, piperazine protons at 2.5–3.5 ppm) .

- HRMS : Verify molecular ion ([M+H]⁺) matching the theoretical mass.

Crystallography : X-ray diffraction (if crystalline) resolves bond lengths/angles, as demonstrated for related thiazole-piperazine hybrids (monoclinic system, P21/c space group) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazole core formation?

- Methodological Answer : Optimization strategies include:

| Parameter | Optimal Condition | Yield Impact | Reference |

|---|---|---|---|

| Solvent | Ethanol | Higher purity (76–82%) | |

| Catalyst | Glacial Acetic Acid | Accelerates cyclization | |

| Temperature | Reflux (80°C) | Balances rate vs. degradation |

Q. How to resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Common issues and solutions:

NMR Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve piperazine and thiazole proton couplings .

Unexpected Peaks : Check for byproducts (e.g., unreacted intermediates) via LC-MS. For example, residual SnCl₂ in reduction steps (from nitro to amine) may require EDTA washes .

Crystallization Challenges : Screen solvents (e.g., DMSO/water) and employ slow evaporation, as done for structurally similar pyrazolone derivatives .

Q. What in vitro models are appropriate for initial biological activity assessment?

- Methodological Answer : Prioritize assays based on structural motifs:

Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative strains (thiazole derivatives show broad-spectrum inhibition) .

Kinase Inhibition : Screen against PI3K/AKT/mTOR pathways due to piperazine’s affinity for ATP-binding pockets .

- Control : Compare with reference compounds (e.g., chloramphenicol for antimicrobial tests) .

Q. How to design SAR studies focusing on the ethoxyphenyl and furan groups?

- Methodological Answer : Step 1 : Synthesize analogs with:

- Ethoxyphenyl modifications : Replace with methoxy, chloro, or nitro groups to assess electronic effects.

- Furan replacements : Test thiophene or pyrrole carbonyls for steric/electronic comparisons.

Step 2 : Evaluate bioactivity changes using dose-response curves (IC₅₀/EC₅₀). For example, fluorophenyl-thiazole analogs showed 70% yield and distinct melting points, suggesting substituent-dependent stability .

Step 3 : Perform computational docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.